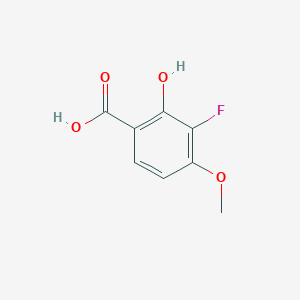
1-(4,4-difluorocyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Difluorocyclohexyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a difluorocyclohexyl group.
Vorbereitungsmethoden
The synthesis of 1-(4,4-difluorocyclohexyl)piperazine typically involves the reaction of piperazine with 4,4-difluorocyclohexyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(4,4-Difluorocyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4,4-Difluorocyclohexyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of 1-(4,4-difluorocyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Difluorocyclohexyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorocyclohexyl)piperazine: Similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
1-(4-Chlorocyclohexyl)piperazine:
1-(4-Methylcyclohexyl)piperazine: Presence of a methyl group instead of fluorine, affecting the compound’s steric and electronic properties.
Eigenschaften
CAS-Nummer |
1211585-52-2 |
|---|---|
Molekularformel |
C10H18F2N2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-(4,4-difluorocyclohexyl)piperazine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-1-9(2-4-10)14-7-5-13-6-8-14/h9,13H,1-8H2 |
InChI-Schlüssel |
OBDKCMYSVYCHDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N2CCNCC2)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



